
N-Benzyl-2-chloro-N-(2-ethoxyethyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-2-chloro-N-(2-ethoxyethyl)ethanamine is an organic compound with the molecular formula C13H21Cl2NO. It is a derivative of benzylamine, characterized by the presence of a benzyl group, a chloroethyl group, and an ethoxyethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-chloro-N-(2-ethoxyethyl)ethanamine typically involves the reaction of benzylamine with 2-chloroethyl chloride and 2-ethoxyethyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-chloro-N-(2-ethoxyethyl)ethanamine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction Reactions: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chloro group.
Oxidation Reactions: Benzaldehyde or benzoic acid.
Reduction Reactions: The corresponding amine.
Scientific Research Applications
N-Benzyl-2-chloro-N-(2-ethoxyethyl)ethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-Benzyl-2-chloro-N-(2-ethoxyethyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include signal transduction, neurotransmitter release, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-2-chloro-N-(2-chloroethyl)ethanamine: Similar structure but with a chloroethyl group instead of an ethoxyethyl group.
N-Benzyl-N,N-bis(2-chloroethyl)amine: Contains two chloroethyl groups instead of one chloroethyl and one ethoxyethyl group.
Uniqueness
N-Benzyl-2-chloro-N-(2-ethoxyethyl)ethanamine is unique due to the presence of the ethoxyethyl group, which imparts different chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where the ethoxyethyl group plays a crucial role in the compound’s activity or function.
Properties
CAS No. |
6336-90-9 |
|---|---|
Molecular Formula |
C13H20ClNO |
Molecular Weight |
241.76 g/mol |
IUPAC Name |
N-benzyl-N-(2-chloroethyl)-2-ethoxyethanamine |
InChI |
InChI=1S/C13H20ClNO/c1-2-16-11-10-15(9-8-14)12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 |
InChI Key |
IHVCRKSDSUJVFG-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN(CCCl)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B14720159.png)
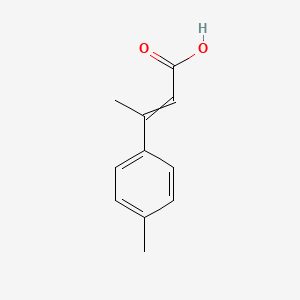

![6-[2-(3-Aminophenyl)ethyl]-5-(4-chlorophenyl)pyrimidine-2,4-diamine](/img/structure/B14720193.png)
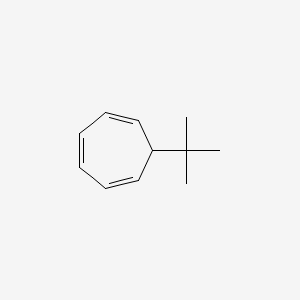
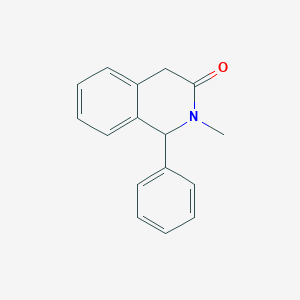
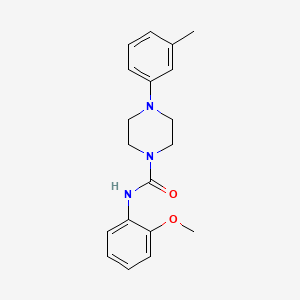
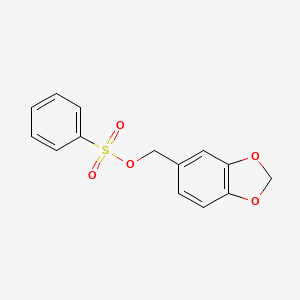




![6-ethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline;hydrochloride](/img/structure/B14720234.png)

